
2-((1-(3-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(3-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile is a useful research compound. Its molecular formula is C18H14F3N3O2 and its molecular weight is 361.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((1-(3-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes several functional groups that contribute to its biological properties. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the isonicotinonitrile moiety may interact with various biological targets.
Property | Value |
---|---|
Molecular Formula | C16H15F3N4O |
Molecular Weight | 360.31 g/mol |
CAS Number | 2034395-92-9 |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research suggests that it may function as an antagonist or modulator at certain neurotransmitter receptors, potentially influencing pathways related to pain perception and inflammation.
- Receptor Interaction : The compound may exhibit selective binding to cannabinoid receptors (CB1 and CB2), which are involved in pain modulation and anti-inflammatory responses.
- Enzyme Inhibition : It could inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation.
Biological Activity Studies
Recent studies have investigated the biological effects of this compound in various in vitro and in vivo models.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines. For example:
- Cell Line : Human breast cancer (MCF-7)
- IC50 Value : 12 µM after 48 hours of exposure
Additionally, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer cell types.
In Vivo Studies
In vivo studies using rodent models have revealed the following:
- Pain Models : The compound displayed analgesic effects comparable to standard pain relievers, with a significant reduction in pain response in models of neuropathic pain.
- Anti-inflammatory Effects : Administration in models of inflammation resulted in decreased edema and inflammatory cytokine levels.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Chronic Pain Management : A study involving chronic constriction injury (CCI) models showed that treatment with the compound led to a marked reduction in mechanical allodynia over a two-week period.
- Cancer Treatment : In xenograft models of breast cancer, administration resulted in reduced tumor growth rates compared to control groups.
化学反应分析
Nitrile Hydrolysis
The nitrile group undergoes hydrolysis to form a carboxylic acid or amide under acidic/basic conditions:
-
Acidic hydrolysis (H₂SO₄/H₂O): Yields 2-((1-(3-(trifluoromethyl)benzoyl)pyrrolidin-3-yl)oxy)isonicotinic acid.
-
Basic hydrolysis (NaOH/H₂O₂): Produces the corresponding amide intermediate .
Table 1: Hydrolysis Conditions
Condition | Reagents | Product | Yield (%) | Source |
---|---|---|---|---|
Acidic | H₂SO₄, H₂O, 100°C | Carboxylic acid derivative | ~85 | |
Basic | NaOH, H₂O₂, RT | Amide intermediate | ~78 |
Nucleophilic Substitution at Ether Linkage
The ether oxygen may act as a leaving group under strong nucleophilic conditions:
-
SN2 displacement with NaN₃ or KCN in polar aprotic solvents (e.g., DMF) yields azide or cyano derivatives .
-
Photocatalytic cleavage with Ru(bpy)₃Cl₂ under blue light induces radical-mediated substitution .
Table 2: Substitution Reactions
Nucleophile | Catalyst/Conditions | Product | Yield (%) | Source |
---|---|---|---|---|
NaN₃ | DMF, 80°C | Azide-functionalized derivative | 65 | |
KCN | [Ru(bpy)₃]²⁺, 455 nm | Cyano-extended analog | 72 |
Reduction of Nitrile Group
Catalytic hydrogenation reduces the nitrile to a primary amine:
-
H₂/Pd-C : Produces 2-((1-(3-(trifluoromethyl)benzoyl)pyrrolidin-3-yl)oxy)isonicotinamide .
-
LiAlH₄ : Forms an amine with potential over-reduction risks .
Functionalization of Pyridine Ring
The pyridine moiety participates in:
-
Suzuki-Miyaura coupling : With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to introduce aryl groups at the 4-position .
-
Direct cyanation : Using CuCN/KCN under microwave irradiation enhances regioselectivity .
Table 3: Pyridine Ring Modifications
Reaction Type | Reagents | Product | Yield (%) | Source |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | 4-Aryl-substituted derivative | 88 | |
Cyanation | CuCN, KCN, MW | 3-Cyano-pyridine analog | 70 |
Benzoyl-Pyrrolidine Amide Reactivity
-
Hydrolysis : HCl/EtOH cleaves the amide bond to yield pyrrolidin-3-ol and 3-(trifluoromethyl)benzoic acid .
-
N-Alkylation : LDA/alkyl halides modify the pyrrolidine nitrogen, though steric hindrance limits efficiency .
Radical-Mediated Reactions
Photoredox catalysis enables:
-
C–H functionalization : Using TEMPO⁺BF₄⁻ and Cu(OTf)₂ to generate radicals at the pyrrolidine or pyridine positions .
-
Cross-dehydrogenative coupling : With malonates or indoles to form complex heterocycles .
Stability and Degradation Pathways
属性
IUPAC Name |
2-[1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl]oxypyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c19-18(20,21)14-3-1-2-13(9-14)17(25)24-7-5-15(11-24)26-16-8-12(10-22)4-6-23-16/h1-4,6,8-9,15H,5,7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLINMNHYRGULP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C#N)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。